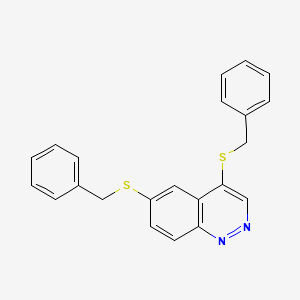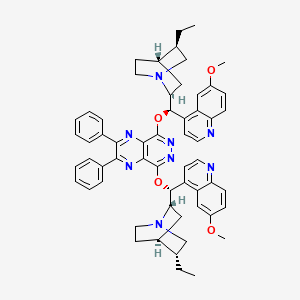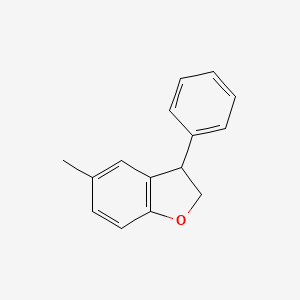
5-Methyl-3-phenyl-2,3-dihydro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-phenyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by a methyl group at the 5-position and a phenyl group at the 3-position of the dihydrobenzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-2,3-dihydrobenzofuran can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This process typically involves the following steps:
Etherification: The o-hydroxyacetophenone is first etherified to form an intermediate.
Dehydrative Cyclization: The intermediate undergoes dehydrative cyclization to form the dihydrobenzofuran ring.
Another approach involves the use of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, which can be cyclized using transition-metal catalysis .
Industrial Production Methods
Industrial production of 5-methyl-3-phenyl-2,3-dihydrobenzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-3-phenyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
5-methyl-3-phenyl-2,3-dihydrobenzofuran has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antimicrobial, anticancer, and antiviral agents
Materials Science: Benzofuran derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used as a probe in biological studies to investigate enzyme activities and cellular processes.
Mécanisme D'action
The mechanism of action of 5-methyl-3-phenyl-2,3-dihydrobenzofuran depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The specific pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound without the methyl and phenyl substitutions.
2,3-dihydrobenzofuran: A simpler derivative without the methyl and phenyl groups.
5-methyl-2,3-dihydrobenzofuran: A derivative with only the methyl group at the 5-position.
3-phenyl-2,3-dihydrobenzofuran: A derivative with only the phenyl group at the 3-position.
Uniqueness
5-methyl-3-phenyl-2,3-dihydrobenzofuran is unique due to the presence of both the methyl and phenyl groups, which can significantly influence its chemical properties and biological activities. The combination of these substituents can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its simpler analogs .
Propriétés
Numéro CAS |
111864-81-4 |
|---|---|
Formule moléculaire |
C15H14O |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
5-methyl-3-phenyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C15H14O/c1-11-7-8-15-13(9-11)14(10-16-15)12-5-3-2-4-6-12/h2-9,14H,10H2,1H3 |
Clé InChI |
DGQHFTZGFHLXNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OCC2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


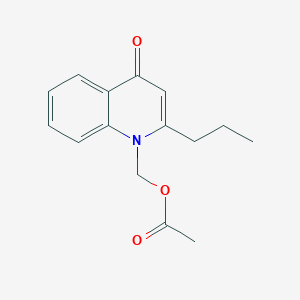
![4-[1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl]cyclohexan-1-one](/img/structure/B12903952.png)
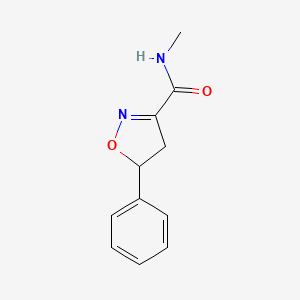
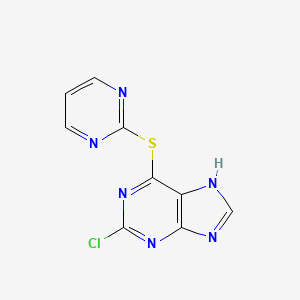

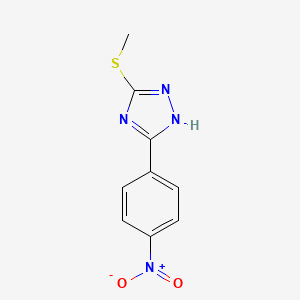

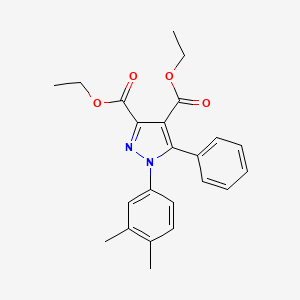

![Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B12903995.png)
![Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-](/img/structure/B12903997.png)
